molecular formula C15H10F3NO4 B2840560 Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 886361-47-3

Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B2840560
CAS No.: 886361-47-3
M. Wt: 325.243
InChI Key: XDRXACUJLBOGLZ-UHFFFAOYSA-N
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Description

Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring electron-withdrawing groups (EWGs): a nitro (-NO₂) group at the 4' position and a trifluoromethyl (-CF₃) group at the 3' position, with a methyl ester at the 4-position of the biphenyl scaffold. Biphenyl derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-[4-nitro-3-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO4/c1-23-14(20)10-4-2-9(3-5-10)11-6-7-13(19(21)22)12(8-11)15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRXACUJLBOGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4’-nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is currently unavailable. The compound’s molecular weight is 28122, which could influence its bioavailability and pharmacokinetic properties.

Biological Activity

Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (CAS Number: 886361-47-3) is a compound of interest due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₀F₃NO₄
  • Molecular Weight : 325.243 g/mol
  • Melting Point : 143-145 °C
  • Purity : ≥95% .

The biological activity of this compound is largely attributed to its ability to participate in biochemical pathways that involve carbon-carbon bond formation, particularly through mechanisms like the Suzuki-Miyaura coupling reaction. This reaction is essential in medicinal chemistry for synthesizing various biologically active compounds .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's structural analogs have shown high potency against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines. Notably, some derivatives demonstrated inhibition percentages exceeding 80% across multiple cancer types .

Cell Line% Inhibition
T-47D (Breast)90.47%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%
MDA-MB-468 (Breast)84.83%

Anti-inflammatory Effects

Trifluoromethyl-containing compounds have been studied for their anti-inflammatory properties. Research indicates that such compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Although specific data for this compound is limited, related compounds have shown promising IC50 values in the micromolar range against these enzymes .

Case Studies

  • Anticancer Efficacy Study :
    A study evaluated a series of trifluoromethylated biphenyl derivatives, including this compound, against a panel of cancer cell lines. The findings highlighted its potential as an anticancer agent with significant growth inhibition across various types of cancer cells .
  • Mechanistic Insights :
    Another study focused on the mechanism through which trifluoromethyl groups enhance the biological activity of aromatic compounds. It was found that these groups could alter the electronic properties of the molecule, increasing its reactivity and interaction with biological targets .

Scientific Research Applications

Organic Synthesis

Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products, making it valuable in drug development.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated the use of this compound in synthesizing bioactive molecules. For instance, it has been employed in the preparation of novel anti-cancer agents by facilitating the formation of complex heterocycles through nucleophilic substitution reactions. The incorporation of the trifluoromethyl moiety is particularly advantageous for improving pharmacological profiles.

Medicinal Chemistry

The compound's nitro and trifluoromethyl groups contribute to its potential as a pharmacophore in drug design. Its derivatives have been investigated for various biological activities, including anti-inflammatory and anti-tumor properties.

Case Study: Anti-inflammatory Agents

Research has indicated that modifications of this compound can yield compounds with significant anti-inflammatory effects. For example, derivatives have shown promise in inhibiting specific pathways involved in inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases.

Materials Science

In materials science, this compound serves as a building block for developing advanced materials with specific electronic and optical properties. Its ability to form stable structures allows for its use in creating polymers and other materials with tailored characteristics.

Case Study: Development of Conductive Polymers

Studies have explored the incorporation of this compound into conductive polymer systems. The resulting materials exhibit enhanced conductivity and stability, making them suitable for applications in electronic devices and sensors.

Environmental Applications

The environmental impact of chemical compounds is an essential consideration in their application. This compound has been investigated for its potential role in environmental remediation processes.

Case Study: Photodegradation Studies

Research has focused on the photodegradation of this compound under UV light conditions to assess its environmental persistence and degradation pathways. Understanding these processes is crucial for evaluating its safety and environmental impact.

Summary Table

Application AreaKey FindingsPotential Implications
Organic SynthesisUsed as an intermediate for bioactive compoundsDrug development and synthesis efficiency
Medicinal ChemistryPotential anti-inflammatory agentsTreatment for chronic diseases
Materials ScienceBuilding block for conductive polymersApplications in electronics
Environmental ApplicationsInvestigated for photodegradationAssessment of environmental safety

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The biphenyl core of this compound makes it amenable to palladium-catalyzed cross-coupling reactions. A study demonstrated the use of a palladium–BIAN–NHC chloro dimer catalyst for coupling aryl chlorides with boronic acids under mild conditions . For example:
Reaction Scheme

Aryl chloride+p Tolylboronic acidPd catalyst EtOH 25 C4 Methyl 4 trifluoromethyl 1 1 biphenyl\text{Aryl chloride}+\text{p Tolylboronic acid}\xrightarrow{\text{Pd catalyst EtOH 25 C}}\text{4 Methyl 4 trifluoromethyl 1 1 biphenyl}

Key Conditions

  • Catalyst: [Pd(BIAN–IPr)(μ-Cl)Cl]₂ (0.25 mol%)

  • Base: K₂CO₃

  • Solvent: Ethanol

  • Yield: Up to 97%

Nitro Group Reduction

The nitro (-NO₂) group at the 4' position can be selectively reduced to an amine (-NH₂) using hydrogenation or metal-based reductants. While specific data for this compound is limited, analogous reductions of nitroaromatics typically employ:

  • Catalytic hydrogenation (H₂/Pd-C)

  • LiAlH₄ in anhydrous conditions

Ester Hydrolysis

The methyl ester (-COOCH₃) undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid:

RCOOCH3+H2ONaOH or HClRCOOH+CH3OH\text{RCOOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{NaOH or HCl}}\text{RCOOH}+\text{CH}_3\text{OH}

Conditions Reported for Analogues

  • Base: 1M NaOH, reflux, 6 hours (yield: >90%)

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups deactivate the aromatic ring, directing electrophiles to meta positions. Example reactions include:

  • Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50–100°C)

  • Halogenation : Limited reactivity due to deactivation

Comparative Reactivity of Substituted Biphenyls

CompoundKey Functional GroupsReactivity Highlights
Methyl 4'-nitro-3'-(trifluoromethyl)-...-NO₂, -CF₃, -COOCH₃High selectivity in cross-coupling; stable to EAS
4-Methyl-4'-(trifluoromethyl)-biphenyl-CF₃, -CH₃Rapid Suzuki coupling (97% yield)
1-(4'-Methyl-biphenyl-4-yl)ethanone-COCH₃Susceptible to nucleophilic acyl substitution

Stability and Handling

  • Thermal Stability : Decomposes above 200°C (based on analogues) .

  • Light Sensitivity : Store in amber vials due to nitro group photolability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Below is a comparison with structurally similar compounds:

Table 1: Key Properties of Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate -NO₂ (4'), -COOCH₃ (3) C₁₄H₁₁NO₄ 257.24 CAS: 107558-26-9; used in cross-coupling
Methyl 4'-chloro-3'-fluoro-[1,1'-biphenyl]-4-carboxylate -Cl (4'), -F (3'), -COOCH₃ (4) C₁₄H₁₀ClFO₂ 272.68 Halogenated analog; high lipophilicity
Methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate -Cl (4'), -CH₃ (3'), -COOCH₃ (4) C₁₅H₁₃ClO₂ 260.72 (calculated) Electron-donating methyl group at 3'
VM-6 -CF₃ (3'), -NO₂ (4'), carboxamide C₂₃H₁₇F₃N₂O₅ 458.11 m.p. 127–129°C; IR: 1700 cm⁻¹ (C=O)

Physicochemical Properties

  • Melting Points and Yields : While direct data is unavailable, analogs like VM-6 () exhibit melting points of 127–129°C, suggesting that the target compound may have similar thermal stability. Yields for biphenyl carboxylates range from 48% to 84% in cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core. For example, aryl halides can be coupled with boronic acids under inert atmospheres, using ligands like triphenylphosphine and bases such as Na₂CO₃ . The nitro and trifluoromethyl groups are introduced through sequential functionalization: nitration via mixed acid (HNO₃/H₂SO₄) and trifluoromethylation using reagents like CF₃I in the presence of CuI catalysts . Optimizing temperature (50–100°C) and solvent polarity (e.g., DMF or THF) is critical to minimize byproducts (e.g., dehalogenation or over-nitration) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodological Answer : Characterization involves:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • ¹H/¹³C-NMR to verify regioselectivity of substituents (e.g., distinguishing nitro vs. trifluoromethyl positions via coupling patterns) .
  • HPLC-PDA (≥95% purity) with reverse-phase C18 columns, using acetonitrile/water gradients.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent orientation .

Advanced Research Questions

Q. What strategies address contradictory data in regioselectivity during trifluoromethylation or nitration steps?

  • Methodological Answer : Contradictions often arise from competing electronic (e.g., nitro as a meta-director) and steric effects. To resolve this:

  • Computational modeling (DFT calculations) predicts preferential sites for electrophilic attack .
  • Isotopic labeling (e.g., ¹⁵N-nitration) tracks substituent positioning via NMR .
  • Competitive experiments with model substrates (e.g., monosubstituted biphenyls) isolate steric/electronic contributions .

Q. How can reaction yields be improved for large-scale synthesis while maintaining cost efficiency?

  • Methodological Answer :

  • Flow chemistry enhances mixing and heat transfer for exothermic nitration/trifluoromethylation steps, reducing side reactions .
  • Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica improve turnover number (TON) in cross-coupling steps .
  • Solvent optimization : Switch from DMF to cyclopentyl methyl ether (CPME) reduces waste and improves trifluoromethylation efficiency by 20% .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Methodological Answer :

  • Hydrolytic stability assays (pH 1–14, 25–80°C) show the methyl ester group resists saponification below pH 10 due to electron-withdrawing nitro/trifluoromethyl groups stabilizing the carbonyl .
  • Kinetic studies (UV-Vis monitoring) reveal nitro group reduction (e.g., via Zn/HCl) proceeds faster than ester cleavage, enabling selective derivatization .

Structural and Mechanistic Insights

  • The nitro group at the 4'-position creates a electron-deficient aromatic ring, directing electrophiles to the 3'-position for trifluoromethylation .
  • Steric hindrance from the trifluoromethyl group reduces π-stacking interactions, enhancing solubility in apolar solvents (logP ≈ 3.2) .

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